

A Technical Guide to the Spectroscopic Characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile

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Compound of Interest

Compound Name: 2-((2-Hydroxyethyl)amino)nicotinonitrile

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Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-((2-Hydroxyethyl)amino)nicotinonitrile** (CAS No. 440102-32-9), a substituted nicotinonitrile derivative of interest in medicinal chemistry and materials science.^[1] As a molecule featuring a pyridine core, a nitrile moiety, and a hydroxyethylamino side chain, its structural confirmation relies on the synergistic application of multiple analytical techniques. This document outlines the theoretical basis and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing robust experimental protocols and explaining the causality behind expected spectral features, this guide serves as an essential resource for researchers, quality control analysts, and drug development professionals engaged in the synthesis and analysis of this compound and its analogues.

Molecular Structure and Spectroscopic Overview

The unambiguous identification of **2-((2-Hydroxyethyl)amino)nicotinonitrile**, with the molecular formula C₈H₉N₃O, necessitates a multi-faceted analytical approach.^[2] Each spectroscopic technique provides unique and complementary information, which, when combined, confirms the molecular structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of each atom.
- Infrared (IR) Spectroscopy is paramount for the rapid identification of key functional groups, such as the hydroxyl (-OH), secondary amine (-NH), and nitrile (-C≡N) moieties.
- Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecular structure through controlled fragmentation analysis.

Below is the chemical structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of **2-((2-Hydroxyethyl)amino)nicotinonitrile** with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ^1H , ^{13}C , and potentially 2D NMR experiments (like COSY and HSQC) would provide definitive assignments.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, crucially, allows for the observation of exchangeable protons from the amine (-NH) and hydroxyl (-OH) groups, which often disappear or broaden in other solvents like chloroform-d (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:

- Set the spectral width to cover a range of -2 to 12 ppm.
- Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with a standard line broadening factor (e.g., 0.3 Hz) before Fourier transformation.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - A greater number of scans will be required due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the side-chain methylene protons, and the exchangeable amine and hydroxyl protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.1 - 8.3	Doublet of Doublets (dd)	1H	H6	Located ortho to the ring nitrogen and ortho to the amino group, leading to significant deshielding.
~ 7.5 - 7.7	Doublet of Doublets (dd)	1H	H4	Situated para to the amino group and ortho to the nitrile, experiencing deshielding from both.
~ 6.6 - 6.8	Triplet or dd	1H	H5	Positioned meta to both the ring nitrogen and the nitrile group, making it the most upfield of the aromatic protons.
~ 6.5 - 7.0	Broad Singlet	1H	-NH	The chemical shift is variable and concentration- dependent. Broadening is typical for protons on nitrogen.

~ 4.8 - 5.0	Triplet (t)	1H	-OH	The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH ₂ group. Its shift is solvent and concentration dependent.
~ 3.5 - 3.7	Quartet or dt	2H	C _β -H ₂	These protons are adjacent to the hydroxyl group, causing a downfield shift. They couple with both the -OH and the C _α protons.
~ 3.3 - 3.5	Quartet or dt	2H	C _α -H ₂	These protons are adjacent to the amine nitrogen, also causing a downfield shift. They couple with the -NH and C _β protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 160	C2	Attached directly to two nitrogen atoms (ring and amine), this carbon is the most deshielded in the aromatic region.
~ 153	C6	Alpha to the ring nitrogen, resulting in a significant downfield shift.
~ 140	C4	Influenced by the electron-withdrawing nitrile group and the ring nitrogen.
~ 117	C≡N	A characteristic chemical shift for nitrile carbons. ^[3]
~ 112	C5	The most upfield of the aromatic carbons due to its position relative to the substituents.
~ 90	C3	Shielded by the strong electron-donating effect of the adjacent amino group.
~ 60	C β	Attached to the electronegative oxygen atom, resulting in a downfield shift compared to a standard alkyl carbon.
~ 45	C α	Attached to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the molecule's key functional groups.

Experimental Protocol: ATR-FTIR

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples as it requires minimal preparation.
- Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

Expected Data and Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3500 - 3200	O-H stretch	Broad, Strong	Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding. [4]
3400 - 3300	N-H stretch	Medium, Sharp	Characteristic of the secondary amine. This peak may sometimes overlap with the broad O-H signal.
3100 - 3000	C-H stretch	Medium	Aromatic C-H stretching vibrations.
3000 - 2850	C-H stretch	Medium	Aliphatic C-H stretching from the ethyl side chain.
2260 - 2220	C≡N stretch	Medium, Sharp	A highly characteristic and reliable band confirming the nitrile functional group. [5]
1620 - 1580	C=C / C≡N stretch	Strong	Aromatic ring stretching vibrations.
1250 - 1000	C-O stretch	Strong	C-O single bond stretching from the primary alcohol.

Caption: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

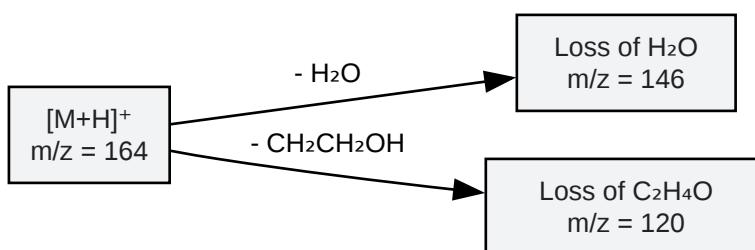
Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, $[M+H]^+$.
- Tandem MS (MS/MS): To obtain fragmentation data, the $[M+H]^+$ ion can be isolated and subjected to collision-induced dissociation (CID).

Expected Data and Interpretation

- Molecular Ion: The molecular weight of $C_8H_9N_3O$ is 163.18 g/mol .[\[2\]](#) In positive mode ESI-MS, the primary ion observed will be the protonated molecule, $[M+H]^+$, at an m/z (mass-to-charge ratio) of approximately 164.1.
- Fragmentation Analysis: Tandem MS can reveal characteristic fragmentation patterns that confirm the structure.



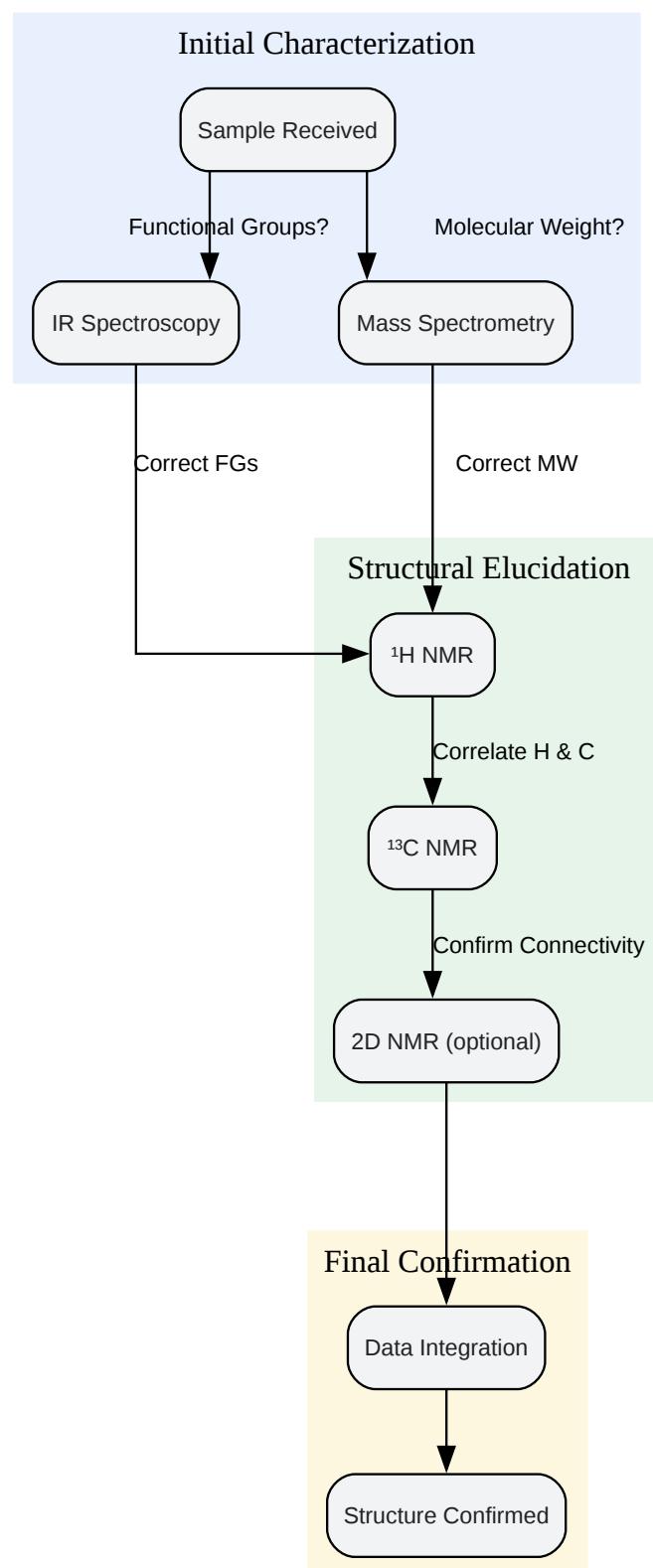
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Caption: Predicted major fragmentation pathways in ESI-MS/MS.

The loss of the hydroxyethyl radical ($\bullet\text{CH}_2\text{CH}_2\text{OH}$, 45 Da) or ethylene oxide ($\text{C}_2\text{H}_4\text{O}$, 44 Da) from the parent ion is a highly probable fragmentation pathway, leading to a significant fragment ion around m/z 119 or 120. Another likely fragmentation is the loss of water (18 Da), resulting in an ion at m/z 146.

Integrated Analytical Workflow

A logical and systematic workflow is critical for the definitive identification of **2-((2-Hydroxyethyl)amino)nicotinonitrile**. This process ensures that complementary data from each technique is used to build a conclusive structural assignment.

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Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of **2-((2-Hydroxyethyl)amino)nicotinonitrile** is straightforward when a systematic, multi-technique approach is employed. The key identifiers are: an $[M+H]^+$ ion at m/z 164 in the mass spectrum; characteristic O-H, N-H, and C≡N stretches in the IR spectrum; and a unique set of signals in the 1H and ^{13}C NMR spectra corresponding to the substituted pyridine ring and the N-hydroxyethyl side chain. Following the protocols and interpretative guidelines detailed in this document will ensure accurate and reliable structural confirmation, which is the foundation of all subsequent research and development activities.

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